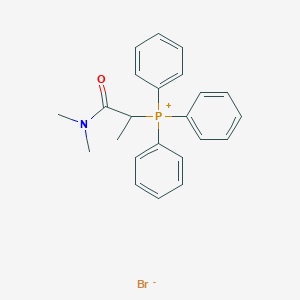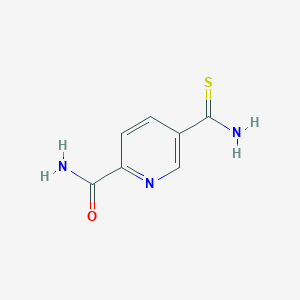
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide: is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-(dimethylamino)propan-1-one under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
Chemistry: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is widely used for the synthesis of alkenes from carbonyl compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ability to form stable phosphonium salts makes it useful in the study of cellular processes and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a versatile reagent makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on enzymes or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium chloride
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium iodide
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium fluoride
Uniqueness: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. The choice of counterion can affect the compound’s performance in various applications, making it distinct from its chloride, iodide, and fluoride counterparts.
Properties
Molecular Formula |
C23H25BrNOP |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI Key |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)


![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)





![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
